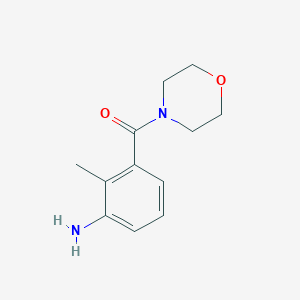

2-Methyl-3-(morpholine-4-carbonyl)aniline

Description

Contextualization within Organic Chemistry and Medicinal Chemistry

2-Methyl-3-(morpholine-4-carbonyl)aniline is a multifaceted organic compound that occupies a significant position at the intersection of organic and medicinal chemistry. Structurally, it is an aniline (B41778) derivative, featuring a methyl group and a morpholine-4-carbonyl substituent on the aromatic ring. This unique arrangement of functional groups imparts a specific set of physicochemical properties that are of considerable interest to chemists.

In the realm of medicinal chemistry, the morpholine (B109124) ring is frequently incorporated into molecular scaffolds to enhance their pharmacological profiles. nih.govresearchgate.net The inclusion of a morpholine moiety can improve aqueous solubility, modulate lipophilicity, and introduce hydrogen bond acceptors, all of which are critical for favorable pharmacokinetics and pharmacodynamics. nih.govresearchgate.net The aniline and methyl group components also play crucial roles in defining the molecule's interaction with biological targets.

Overview of Morpholine-Containing Structures in Academic Research

The morpholine heterocycle is a recurring motif in a vast number of bioactive molecules and approved pharmaceutical agents. nih.gov Its prevalence stems from a combination of desirable physicochemical properties and its ability to serve as a versatile synthetic building block. nih.gov The morpholine ring is often considered a "privileged structure" in medicinal chemistry due to its frequent appearance in compounds exhibiting a wide range of biological activities. nih.gov

The key attributes of the morpholine ring that make it attractive for drug design include:

Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can enhance the in vivo half-life of a drug. acs.org

Receptor Interaction: The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors. nih.gov

Conformational Flexibility: The chair-like conformation of the morpholine ring can help to orient substituents in a way that optimizes binding to a target. nih.govacs.org

The following table provides examples of approved drugs that contain the morpholine moiety, highlighting the diverse therapeutic areas in which this structural feature is found.

| Drug Name | Therapeutic Area | Role of Morpholine Moiety |

| Gefitinib | Anticancer | Part of the pharmacophore that interacts with the ATP-binding site of the epidermal growth factor receptor (EGFR) kinase. |

| Linezolid | Antibiotic | The N-acetyl group on the morpholine ring is crucial for its antibacterial activity, which involves the inhibition of bacterial protein synthesis. |

| Reboxetine | Antidepressant | The morpholine ring contributes to the overall shape and polarity of the molecule, which is important for its selective norepinephrine (B1679862) reuptake inhibition. |

| Aprepitant | Antiemetic | The morpholine group is a key component of the molecule's structure, which allows it to act as a potent and selective antagonist of the human substance P/neurokinin 1 (NK1) receptor. |

Rationale for Comprehensive Investigation of this compound

The rationale for a thorough investigation of this compound stems from the strategic combination of its structural components, each of which has a well-established precedent in successful drug discovery programs. The core aniline scaffold is a common starting point for the synthesis of a wide array of biologically active compounds. The addition of a methyl group can influence the molecule's conformation and metabolic stability.

The morpholine-4-carbonyl group is of particular interest. The morpholine ring, as previously discussed, can impart favorable pharmacokinetic properties. nih.gov The carbonyl linker provides a rigid connection to the aniline ring, which can be important for defining the spatial orientation of the morpholine moiety relative to the rest of the molecule.

A comprehensive investigation of this compound would likely focus on several key areas:

Synthesis of Analogs: The aniline nitrogen provides a convenient handle for the synthesis of a library of derivatives, allowing for a systematic exploration of the structure-activity relationship (SAR).

Biological Screening: The compound and its analogs would be screened against a variety of biological targets to identify potential therapeutic applications.

Computational Modeling: Molecular modeling studies could be employed to predict the binding modes of the compound with different receptors and enzymes, guiding the design of more potent and selective analogs.

The following table outlines the key structural features of this compound and their potential contributions to its bioactivity.

| Structural Feature | Potential Contribution to Bioactivity |

| Aniline Ring | A versatile scaffold for chemical modification and a common feature in many bioactive compounds. |

| Methyl Group | Can influence metabolic stability and conformational preferences. |

| Morpholine Ring | May improve solubility, metabolic stability, and provide a hydrogen bond acceptor for target interaction. nih.govacs.org |

| Carbonyl Linker | Provides a rigid connection between the aniline and morpholine rings, influencing the overall molecular conformation. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-amino-2-methylphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9-10(3-2-4-11(9)13)12(15)14-5-7-16-8-6-14/h2-4H,5-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGPWJXLWMROQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 2-Methyl-3-(morpholine-4-carbonyl)aniline

A logical retrosynthetic analysis of the target molecule involves two primary disconnections. The most apparent disconnection is at the amide bond, which separates the molecule into two key synthons: a 2-methyl-3-aminophenyl carbonyl precursor and morpholine (B109124). This approach is based on the robust and well-established methods of amide bond formation.

A second disconnection can be considered at the C-C bond between the carbonyl group and the aniline (B41778) ring. However, the amide bond disconnection is generally more synthetically feasible. The retrosynthetic pathway can be visualized as follows:

Target Molecule: this compound

Disconnection 1 (Amide Bond): This leads to 3-amino-2-methylbenzoic acid (or its activated derivative) and morpholine.

Disconnection 2 (Amino Group): The amino group on the aniline ring can be derived from a nitro group precursor. This suggests that 2-methyl-3-nitrobenzoic acid is a key intermediate.

This retrosynthetic analysis points towards a synthetic strategy that involves the formation of a substituted benzoic acid, followed by amide coupling with morpholine, and a final reduction of a nitro group to the desired aniline.

Approaches to Constructing the Morpholine-4-carbonyl Moiety

The formation of the amide bond between the carboxylic acid and morpholine is a critical step in the synthesis. Several established methods can be employed for this transformation.

Nucleophilic acyl substitution is a fundamental reaction for the formation of amides. masterorganicchemistry.combyjus.comlibretexts.org This strategy involves the reaction of morpholine, acting as a nucleophile, with an activated carboxylic acid derivative. The reactivity of the carboxylic acid derivative is crucial for the success of the reaction.

A common approach is the conversion of the carboxylic acid to a more reactive acyl chloride. For instance, 3-nitro-2-methylbenzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chloride. This highly electrophilic intermediate readily reacts with morpholine to form the desired amide. A base, such as pyridine (B92270) or triethylamine (B128534), is often added to neutralize the HCl generated during the reaction.

Alternatively, the carboxylic acid can be converted to an anhydride (B1165640), which is also susceptible to nucleophilic attack by morpholine. The use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can also facilitate the direct amidation of the carboxylic acid with morpholine. fishersci.co.uk These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is then attacked by the amine.

A study on the synthesis of a similar compound, (3-aminophenyl)(morpholino)methanone, successfully employed the reaction of 3-nitrobenzoyl chloride with morpholine to form the amide bond. researchgate.net

The morpholine-4-carbonyl moiety is fundamentally an amide, and its formation relies on the nucleophilicity of the secondary amine, morpholine. The reaction conditions can be optimized to ensure high yields. The choice of solvent is also important, with aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) being commonly used.

Biocatalytic methods for amide bond formation are also emerging as a greener alternative to traditional chemical methods. rsc.org Enzymes such as lipases can catalyze the amidation of esters with amines in non-aqueous media. While not yet a standard method for this specific synthesis, it represents a potential future direction.

Strategies for Incorporating the Substituted Aniline Moiety

The synthesis of the substituted aniline portion of the molecule requires the introduction of the methyl and amino groups at the correct positions on the benzene ring.

While reductive amination is a powerful tool for the synthesis of amines, it is not directly applicable for the primary synthesis of the aniline ring itself in this context. Reductive amination typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

However, the reduction of a nitro group to an amine is a crucial step in the proposed synthetic pathway. A common and effective precursor for the 2-methyl-3-amino moiety is 2-methyl-3-nitroaniline or, more strategically, 2-methyl-3-nitrobenzoic acid. biosynth.comguidechem.com The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group in the final step of the synthesis.

A variety of reducing agents can be employed for the reduction of the nitro group. organic-chemistry.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a clean and efficient method. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), iron (Fe) in acetic acid, or sodium dithionite (Na₂S₂O₄) are also widely used. The synthesis of (3-aminophenyl)(morpholino)methanone successfully utilized iron and hydrochloric acid for the reduction of the nitro group. researchgate.net

Carbonylation reactions, which involve the introduction of a carbonyl group (C=O), are generally not the preferred method for the synthesis of the amide bond in this specific molecule. While methods for the carbonylation of amines exist, the direct carbonylation of 2-methyl-3-nitroaniline to form the desired amide would be challenging and likely result in low yields due to the presence of the deactivating nitro group and the potential for side reactions. The more convergent and reliable approach remains the coupling of a pre-functionalized benzoic acid with morpholine.

Advanced Synthetic Approaches for this compound and Related Analogues

The construction of this compound and its analogues can be envisioned through several advanced synthetic strategies. These methods are designed to build the core aniline scaffold with the desired substitution pattern in a controlled and efficient manner.

Multicomponent reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. This approach is highly valued for its efficiency and ability to rapidly generate complex molecules. researchgate.netrsc.org The synthesis of quinoline derivatives, which share a core aniline substructure, has been successfully achieved through various MCRs, demonstrating the potential of this strategy for constructing substituted anilines. rsc.org

For instance, a one-pot MCR could potentially be designed to assemble the core structure of this compound. While a direct MCR for this specific compound is not documented, analogous reactions provide a conceptual framework. For example, MCRs have been employed for the synthesis of morpholine-2-thione derivatives from aziridines, carbon disulfide, and nitromethane in a one-pot reaction. iau.ir This highlights the utility of MCRs in constructing heterocyclic systems attached to other molecular scaffolds.

The general principle of MCRs involves the in-situ formation of reactive intermediates that subsequently undergo further reactions. Common MCRs that could be adapted for the synthesis of aniline derivatives include the Ugi and Povarov reactions. rsc.org These reactions allow for the convergent synthesis of complex structures from simple starting materials. rsc.org

Table 1: Examples of Multicomponent Reactions in Heterocyclic Synthesis

| Reaction Name | Reactants | Product Type | Reference |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | nih.gov |

| Povarov Reaction | Aniline, Aldehyde, Alkene | Tetrahydroquinoline | rsc.org |

| Doebner Reaction | Pyruvic Acid, Aniline, Aldehyde | Quinoline-4-carboxylic acid | nih.gov |

| Gewald Reaction | Carbonyl compound, α-Cyanoester, Sulfur | 2-Aminothiophene | rsc.org |

Catalytic Methods in Synthesis

Catalytic methods play a crucial role in modern organic synthesis by enabling reactions with high efficiency, selectivity, and functional group tolerance. For the synthesis of this compound, catalytic approaches could be employed for key bond-forming steps.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in forming C-N bonds and could be envisioned for the introduction of the morpholine moiety or the aniline nitrogen. researchgate.net Furthermore, catalytic methods are essential for the synthesis of the morpholine ring itself. For example, a base-free Pd(DMSO)₂(TFA)₂ catalyst has been used for the Wacker-type aerobic oxidative cyclization of alkenes to produce various six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org

Lewis acid catalysis is another important strategy. For instance, In(OTf)₃ has been used to catalyze the synthesis of morpholines through a halo-etherification process of alkenes. nih.gov Organocatalysis also presents a viable route. Morpholine-based organocatalysts have been developed for reactions like the 1,4-addition of aldehydes to nitroolefins, showcasing the versatility of the morpholine scaffold in asymmetric synthesis. frontiersin.org

Table 2: Catalytic Methods in Morpholine and Aniline Synthesis

| Catalyst Type | Reaction | Application | Reference |

| Palladium Catalyst | Buchwald-Hartwig Amination | C-N Bond Formation | researchgate.net |

| Palladium Catalyst | Wacker-type Cyclization | Morpholine Synthesis | organic-chemistry.org |

| Indium(III) triflate | Halo-etherification | Morpholine Synthesis | nih.gov |

| L-Proline | Multicomponent Reaction | Quinoline Synthesis | rsc.org |

| Morpholine-based Organocatalyst | 1,4-Addition | Asymmetric Synthesis | frontiersin.org |

Analogous Synthetic Routes for Related Chemical Entities

The synthesis of analogues of this compound provides valuable insights into potential synthetic routes. For example, the synthesis of 3-fluoro-4-morpholinoaniline, an intermediate for the antibiotic linezolid, involves the nucleophilic aromatic substitution of morpholine onto 1,2-difluoro-4-nitrobenzene, followed by the reduction of the nitro group. researchgate.net This two-step process of substitution and reduction is a common and effective strategy for preparing substituted anilines.

Another related structure, 2-(morpholin-4-ylmethyl)aniline, can be synthesized, and its chemical properties studied. chemicalbook.com The synthesis of various morpholine derivatives often starts with the reaction of morpholine with an appropriate electrophile. For instance, reacting morpholine with ethyl chloroacetate in the presence of a base yields morpholin-N-ethyl acetate, which can be further functionalized. researchgate.net This approach could be adapted to introduce the morpholine-4-carbonyl group onto a pre-functionalized aniline ring.

The general strategy often involves the construction of the substituted aniline core first, followed by the introduction of the morpholine-containing side chain, or vice versa. The choice of route depends on the availability of starting materials and the compatibility of functional groups.

Structural Elucidation and Advanced Characterization

Spectroscopic Analysis Techniques for 2-Methyl-3-(morpholine-4-carbonyl)aniline

Spectroscopic techniques are fundamental in elucidating the molecular structure by probing the interactions of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. nih.govresearchgate.net

¹H NMR Spectroscopy : This technique identifies the number and type of hydrogen atoms (protons) in a molecule. For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons on the aniline (B41778) ring, the protons of the methyl group, the protons of the morpholine (B109124) ring, and the protons of the amine (NH₂) group. The chemical shifts (δ) of the morpholine protons would likely appear as complex multiplets, while the methyl group would present as a singlet. The aromatic protons would show characteristic splitting patterns based on their coupling with neighboring protons.

¹³C NMR Spectroscopy : This method provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of the compound would display separate signals for each unique carbon atom, including the carbons of the aromatic ring, the methyl group, the morpholine ring, and the carbonyl group. The chemical shift of the carbonyl carbon would be characteristically downfield (at a higher ppm value). mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is based on typical chemical shift values for similar functional groups and molecular environments.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons (Ar-H) | 6.5 - 7.5 | 115 - 150 |

| Amine Protons (-NH₂) | 3.5 - 5.0 (broad) | N/A |

| Morpholine Protons (-CH₂-) | 3.2 - 3.8 | 45 - 70 |

| Methyl Protons (-CH₃) | 2.0 - 2.5 | 15 - 25 |

| Carbonyl Carbon (C=O) | N/A | 165 - 175 |

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman))

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on their functional groups.

FT-IR Spectroscopy : This technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would show characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and aliphatic (methyl and morpholine) parts of the molecule (around 2850-3100 cm⁻¹), and a strong absorption from the carbonyl (C=O) group of the amide at approximately 1630-1680 cm⁻¹. nih.govresearchgate.net Vibrations corresponding to the C-N and C-O bonds of the morpholine ring would also be present in the fingerprint region (below 1500 cm⁻¹). nih.gov

FT-Raman Spectroscopy : FT-Raman is a complementary technique that measures the scattering of light. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds. The FT-Raman spectrum would also show vibrations for the C=O, C-N, and C-H bonds, with aromatic ring stretching modes often being particularly strong. researchgate.netscielo.org.mx

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₃, -CH₂) | C-H Stretch | 2850 - 3000 |

| Amide (C=O) | C=O Stretch | 1630 - 1680 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Morpholine (C-O-C) | C-O Stretch | 1070 - 1150 |

Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization-Mass Spectrometry (ESI-MS))

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

MS and HRMS : High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. For this compound (C₁₂H₁₆N₂O₂), the exact mass can be calculated and compared to the experimental value to confirm its composition. mdpi.commdpi.com

GC-MS and ESI-MS : These techniques couple a separation method (Gas Chromatography or Liquid Chromatography via Electrospray Ionization) with mass spectrometry. nih.gov ESI-MS is particularly useful for polar, non-volatile molecules. In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺. nih.gov Tandem MS (MS/MS) experiments on this parent ion can induce fragmentation, providing structural information based on the resulting daughter ions. Common fragmentation pathways could include the cleavage of the amide bond or the opening of the morpholine ring.

Table 3: Predicted Mass Spectrometry Data for this compound (C₁₂H₁₆N₂O₂) Data sourced from predictive models. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 221.12847 |

| [M+Na]⁺ | 243.11041 |

| [M-H]⁻ | 219.11391 |

| [M]⁺ | 220.12064 |

| Monoisotopic Mass | 220.12119 Da |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is used to identify chromophores (light-absorbing groups) within a molecule. The structure of this compound contains two primary chromophores: the substituted aniline ring and the carbonyl group. The spectrum would be expected to show absorptions resulting from π→π* transitions associated with the aromatic system and n→π* transitions associated with the non-bonding electrons of the carbonyl oxygen. masterorganicchemistry.com The conjugation of the carbonyl group with the aromatic ring influences the position and intensity of these absorption bands. rroij.com

While less common for routine characterization, advanced techniques can provide unparalleled structural detail.

Molecular Rotational Resonance (MRR) Spectroscopy : MRR spectroscopy measures the absorption of microwave radiation by molecules in the gas phase. It provides extremely precise information on the moments of inertia of a molecule, from which a definitive, unambiguous 3D structure can be determined. This technique could be used to precisely determine the bond lengths, angles, and conformational preferences of this compound in an isolated environment.

X-ray Fluorescence (XRF) Spectroscopy : XRF is a non-destructive analytical technique used to determine the elemental composition of materials. It is most sensitive to heavier elements and is generally not used for the primary structural elucidation of organic compounds composed mainly of carbon, hydrogen, nitrogen, and oxygen, as these light elements have very low fluorescence yields.

Crystallographic Studies

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can generate an electron density map and build an atomic model. This model reveals exact bond lengths, bond angles, and torsional angles. nih.govresearchgate.net Furthermore, it provides invaluable insight into the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern how the molecules pack together in the crystal lattice.

As of now, a publicly available crystal structure for this compound has not been reported in the literature. A crystallographic study would definitively confirm its molecular conformation and provide crucial data on the spatial arrangement of the methyl, amine, and morpholinecarbonyl substituents on the aniline ring.

In-depth Structural Analysis of this compound Reveals Limited Publicly Available Crystallographic Data

Despite significant interest in the structural characteristics of novel chemical compounds, a comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of detailed experimental data for this compound. Specifically, information regarding its single-crystal X-ray diffraction, crystal packing, intermolecular interactions, and solid-state conformation is not publicly accessible at this time.

The elucidation of a molecule's three-dimensional structure is fundamental to understanding its physicochemical properties and potential applications. Techniques such as single-crystal X-ray diffraction provide precise measurements of bond lengths, bond angles, and torsion angles, which are crucial for a definitive structural assignment. Following structure determination, a detailed analysis of the crystal packing and intermolecular forces, such as hydrogen bonding and C-H···π interactions, offers insights into the supramolecular architecture and the forces governing the solid-state assembly of molecules. Furthermore, understanding the conformational preferences of the molecule in the solid state is vital for correlating its structure with its properties.

While general principles of conformational analysis for aniline and morpholine derivatives are well-established, the specific arrangement and interactions within the crystal lattice of this compound remain uncharacterized in the public domain. The interplay between the methyl-substituted aniline ring and the morpholine-4-carbonyl moiety would be of particular interest for understanding its solid-state behavior.

The absence of such data in prominent chemical and crystallographic databases underscores a gap in the current body of scientific knowledge for this particular compound. Further experimental investigation would be required to provide the necessary data for a thorough structural and conformational analysis as outlined.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles. For 2-Methyl-3-(morpholine-4-carbonyl)aniline, such calculations would provide invaluable insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Application of DFT to this compound would involve optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process would yield crucial information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would elucidate the electronic structure, including the distribution of electron density and the energies of molecular orbitals. However, at present, no specific DFT studies have been published for this compound.

Frontier Molecular Orbital (FMO) Analysis (Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO))

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. An analysis of the HOMO and LUMO energy levels and their spatial distribution for this compound would help in identifying the sites susceptible to electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is also a critical parameter for determining the molecule's kinetic stability and chemical reactivity. Regrettably, no FMO analysis for this specific molecule is currently available in the literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive behavior of a molecule towards electrophiles and nucleophiles. The MEP map for this compound would reveal regions of negative potential (rich in electrons and prone to electrophilic attack) and positive potential (electron-deficient and susceptible to nucleophilic attack). Such a study would provide a detailed picture of its reactive surface, but no such mapping has been reported.

Potential Energy Surface (PES) Analysis

A Potential Energy Surface (PES) analysis explores the energy of a molecule as a function of its geometry. By mapping the PES, one can identify stable conformers, transition states, and the energy barriers between them. A PES scan for this compound, particularly around its rotatable bonds, would be essential for understanding its conformational preferences and flexibility. Such an analysis is currently absent from the scientific literature.

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein. These methods are crucial in drug discovery and design. If this compound were to be investigated for its potential biological activity, molecular docking would be employed to predict its binding mode and affinity to a specific target protein. Molecular dynamics simulations could then be used to study the stability of the ligand-protein complex over time. Currently, there are no published molecular docking or simulation studies involving this compound.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

The prediction of how a small molecule (ligand) like this compound interacts with a protein target is a cornerstone of computational drug design. The primary goal is to determine the most likely binding pose of the ligand within the protein's active site and to estimate the strength of this interaction, often expressed as binding affinity.

Molecular docking is a key technique used for this purpose. It involves computationally placing the ligand into the binding site of a protein and scoring the different poses based on various energy functions. These scoring functions account for forces such as hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. For a molecule like this compound, key structural features would be analyzed for potential interactions:

The morpholine (B109124) ring can act as a hydrogen bond acceptor.

The carbonyl group is a strong hydrogen bond acceptor.

The aniline (B41778) amine group can serve as a hydrogen bond donor.

The methyl group and the phenyl ring can engage in hydrophobic and van der Waals interactions.

The results of docking studies are typically presented in data tables that summarize the predicted binding energies and detail the specific amino acid residues involved in the interactions.

Table 1: Illustrative Example of a Binding Mode Analysis Data Table

| Interaction Type | Ligand Functional Group | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen | Tyr83 (Backbone NH) | 2.9 |

| Hydrogen Bond | Aniline NH2 | Asp129 (Side Chain C=O) | 3.1 |

| Hydrophobic | Methyl Group | Val65, Leu88 | N/A |

Conformational Dynamics and Flexibility of the Compound in Biological Contexts

While docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows researchers to observe the flexibility of the ligand and the protein, and how their conformations change upon binding.

For this compound, MD simulations would reveal the rotational freedom around its single bonds. The orientation of the morpholine ring relative to the aniline ring, for instance, could be a critical factor in achieving an optimal binding pose. These simulations can also identify stable and transient interactions that are not apparent from static docking poses. The stability of the ligand-protein complex over the simulation time is often assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions.

Table 2: Illustrative Example of Conformational Dynamics Analysis

| Simulation Metric | Description | Typical Value/Observation |

|---|---|---|

| RMSD of Ligand | Measures the average deviation of the ligand's atoms from a reference structure over time. | A stable RMSD value suggests the ligand has found a stable binding pose. |

| RMSF of Protein Residues | Root-mean-square fluctuation highlights flexible regions of the protein. | Increased or decreased flexibility in certain residues upon ligand binding can indicate an interaction. |

In Silico Screening and Virtual Ligand Design Approaches

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Virtual screening can be broadly categorized into two types: structure-based and ligand-based.

Structure-based virtual screening relies on the three-dimensional structure of the target protein. A library of compounds is docked into the protein's active site, and the compounds are ranked based on their predicted binding affinities. If the target protein for this compound were known, this approach could be used to identify other compounds with potentially similar or better activity.

Ligand-based virtual screening is employed when the structure of the target protein is unknown, but a set of molecules with known activity is available. In this approach, a model is built based on the common chemical features of the known active molecules. This model is then used to screen a library for other compounds that share these features. This compound could serve as a template for generating such a model if it were found to have significant biological activity.

Virtual ligand design involves modifying a known ligand, such as this compound, to improve its binding affinity or other properties. Computational tools can suggest modifications, such as adding or removing functional groups, to enhance interactions with the target protein.

Table 3: Overview of In Silico Screening Approaches

| Approach | Requirement | Principle | Application for this compound |

|---|---|---|---|

| Structure-Based Virtual Screening | 3D structure of the target protein | Docking a library of compounds to the protein's active site. | Could be used to find other potential ligands for the same target. |

| Ligand-Based Virtual Screening | A set of active molecules | Building a model based on the common features of active compounds. | Could be used as a template to find other molecules with similar features if its activity is known. |

Table of Compounds Mentioned

| Compound Name |

|---|

Structure Activity Relationship Sar Studies of 2 Methyl 3 Morpholine 4 Carbonyl Aniline Analogues

General Principles of SAR in Medicinal Chemistry for Heterocyclic Compounds

Key principles governing the SAR of heterocyclic compounds include:

Nature of the Heterocycle : The type of heteroatoms (e.g., nitrogen, oxygen, sulfur), the ring size (e.g., five-membered vs. six-membered), and the degree of aromaticity profoundly influence the molecule's electronic distribution, conformation, and ability to interact with biological targets. For instance, the nitrogen and oxygen atoms in a morpholine (B109124) ring can act as hydrogen bond acceptors, a crucial interaction for target binding. nih.gov

Substitution Pattern : The position, type, and orientation of substituents on the heterocyclic ring and any associated scaffolds are paramount. Substituents can modulate a compound's lipophilicity, electronic properties, and steric profile. These modifications can enhance binding affinity, improve selectivity for the target over off-targets, and optimize pharmacokinetic properties like absorption and metabolism. longdom.orgnih.gov

Role of the Morpholine-4-carbonyl Moiety in Modulating Biological Activity and Target Interactions

The morpholine-4-carbonyl moiety is a common structural feature in medicinal chemistry, recognized for its ability to confer advantageous properties to bioactive molecules. nih.gov Morpholine is often considered a "privileged structure" due to its favorable metabolic, biological, and physicochemical characteristics, as well as its synthetic accessibility. nih.gov When linked via a carbonyl group to an aniline (B41778) scaffold, as in the title compound, it plays a multifaceted role in shaping the molecule's interaction with biological systems.

The morpholine-4-carbonyl group can significantly influence a molecule's binding affinity for its target through various non-covalent interactions.

Hydrogen Bonding : The oxygen atom of the morpholine ring is an effective hydrogen bond acceptor, which can establish a critical interaction with hydrogen bond donor residues (e.g., -NH or -OH groups) in a protein's active site. nih.gov Similarly, the carbonyl oxygen of the linker is also a strong hydrogen bond acceptor. These interactions are directional and contribute significantly to the specificity and strength of the binding event.

Hydrophobic and van der Waals Interactions : While the morpholine ring enhances water solubility, its methylene (B1212753) groups can participate in hydrophobic and van der Waals interactions with nonpolar pockets within a binding site. nih.gov

Improved Physicochemical Properties : The inclusion of the morpholine ring often leads to improved solubility and a more favorable pharmacokinetic profile. nih.govontosight.ai Its weak basicity (pKa similar to the pH of blood) can enhance brain permeability, which is particularly relevant for central nervous system (CNS) drug candidates. nih.gov This improvement in drug-like properties ensures that the molecule can effectively reach and interact with its biological target in vivo.

The table below illustrates how the presence of a morpholine moiety can contribute to the biological activity of different classes of compounds, highlighting its role as a versatile pharmacophoric element.

| Compound Class | Role of Morpholine Moiety | Observed Effect |

| Thieno[3,2-d]pyrimidine Derivatives | Interacts with the active site of cancer-related enzymes. | Compounds showed strong cytotoxic activities against various cancer cell lines, such as H460, HT-29, and MDA-MB-231. researchgate.net |

| mGlu2 Negative Allosteric Modulators (NAMs) | Introduction of a dimethylmorpholine improved CNS penetration (Kp = 5.62) compared to earlier generation compounds (Kp = 0.30). nih.gov | Enhanced brain permeability and in vivo efficacy for potential treatment of mood and neurodegenerative disorders. nih.gov |

| 1,5-Benzodiazepine Derivatives | Modulates the overall pharmacokinetic profile of the molecule. | Increased anxiolytic activity. nih.gov |

The morpholine ring typically adopts a stable chair conformation. nih.gov The amide bond connecting the morpholine ring to the aniline scaffold has a restricted rotation due to its partial double-bond character. However, the single bonds on either side of this amide linker allow for a degree of rotational freedom. This constrained flexibility is advantageous, as it can reduce the entropic penalty upon binding to a target while still allowing the morpholine ring to orient itself optimally within the binding pocket. The substitution at the meta position of the aniline ring further influences the spatial arrangement of the morpholine group relative to the plane of the phenyl ring. nih.gov

Influence of the 2-Methyl and Aniline Substitution Pattern on Activity

The substitution pattern on the aniline ring is a critical determinant of biological activity. In 2-Methyl-3-(morpholine-4-carbonyl)aniline, the relative positions of the amino, methyl, and morpholine-4-carbonyl groups dictate the molecule's steric and electronic properties, which in turn affect its interactions with biological targets.

Electronic Effects : The amino (-NH2) group is a strong electron-donating group, increasing the electron density of the aromatic ring. The methyl (-CH3) group at the 2-position (ortho to the amino group) is a weak electron-donating group. These electronic properties can influence the pKa of the aniline nitrogen and its ability to participate in hydrogen bonding or ionic interactions.

Steric Effects : The 2-methyl group introduces steric bulk near the amino group. This can influence the planarity of the molecule and may force the morpholine-4-carbonyl group into a specific conformation. Such steric hindrance can be beneficial if it promotes a bioactive conformation or detrimental if it prevents optimal binding.

Substitution Position : The meta position (3-position) of the morpholine-4-carbonyl group relative to the amino group places it away from the primary interaction points of the aniline nitrogen. Studies on other aniline derivatives have shown that the substitution position (ortho, meta, or para) significantly impacts lipophilicity and biological activity. nih.govresearchgate.net For instance, para-substituted aniline derivatives often exhibit different lipophilicity profiles compared to ortho- or meta-substituted analogues, which can be attributed to greater molecular rigidity and altered intramolecular interactions. nih.gov

The following table, derived from data on aniline derivatives, illustrates how substitutions on the aniline ring can impact biological activity, in this case, the potency to induce MPO free radical formation.

| Aniline Derivative | EC2 Value (μM) |

|---|---|

| 2,4-Dimethylaniline | 2.4 |

| 4-Ethylaniline | 2.4 |

| 2,6-Dichloroaniline | 733 |

Data sourced from a study on aniline-induced MPO free radical formation, demonstrating the impact of ring substitution on potency. nih.gov

Analog Design and Modification Strategies

Based on initial SAR findings, medicinal chemists employ various strategies to design and synthesize analogues with improved potency, selectivity, and pharmacokinetic profiles.

Homologation involves systematically increasing the length of an alkyl chain. In the context of this compound, the 2-methyl group could be extended to an ethyl, propyl, or isopropyl group. This modification would systematically increase lipophilicity and steric bulk, which could probe the size and nature of a corresponding binding pocket.

Isosteric and bioisosteric replacements are a cornerstone of lead optimization. scispace.comscripps.edu This strategy involves replacing an atom or a group of atoms with another that has similar physical or chemical properties, leading to broadly similar biological effects. scripps.edu

Common bioisosteric replacement strategies applicable to this compound include:

Aniline Ring Modifications : The methyl group could be replaced by other small, sterically similar groups like a chlorine or fluorine atom. While similar in size to hydrogen, fluorine is highly electronegative and can alter the electronic properties of the ring and form more stable metabolic profiles. scispace.comscripps.edu

Morpholine Ring Replacements : The morpholine ring itself can be replaced with other six-membered heterocycles to modulate activity. For example:

Thiomorpholine : Replacing the oxygen with sulfur would increase lipophilicity and potentially alter binding interactions.

Piperazine : Replacing the oxygen with a nitrogen atom (NH or NR) introduces another basic center, which would significantly change the pKa and solubility profile of the molecule.

Piperidine : Removing the heteroatom at position 1 would create a less polar analogue.

Carbonyl Group Replacement : The amide linker is susceptible to hydrolysis by metabolic enzymes. It can be replaced with more stable bioisosteres such as a 1,2,4-triazole, oxadiazole, or a trifluoroethylamine group to enhance metabolic stability while mimicking the hydrogen bonding properties of the original amide. drughunter.com

These rational design strategies, guided by SAR principles, allow for the systematic optimization of lead compounds to produce candidates with superior therapeutic potential.

Cyclization and Ring Transformation Approaches

Cyclization represents a powerful strategy in medicinal chemistry to conformationally constrain a molecule, which can lead to enhanced potency, improved selectivity, and favorable pharmacokinetic properties. For analogues of this compound, several cyclization approaches can be envisioned, primarily involving the aniline ring and its substituents.

Impact on Conformation: By locking the rotatable bonds of the parent structure, cyclization reduces the conformational flexibility. This pre-organization of the molecule into a bioactive conformation can minimize the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity.

Introduction of New Interaction Points: The newly formed ring system can introduce additional points for interaction with a target, such as hydrogen bond donors or acceptors, or hydrophobic surfaces.

Modulation of Physicochemical Properties: Ring formation can alter key properties like solubility, lipophilicity, and metabolic stability. For example, the formation of a more rigid, planar system might increase the potential for crystal packing and reduce aqueous solubility, whereas the introduction of heteroatoms within the new ring could enhance polarity.

A hypothetical cyclization strategy could involve the introduction of a reactive group on the methyl substituent, which could then react with the aniline nitrogen to form a fused ring. The size and nature of this ring would be critical determinants of biological activity.

| Analogue Type | Modification | Anticipated SAR Impact |

| Tetrahydroquinoline Analogues | Cyclization of an N-allyl or N-propyl derivative | Increased rigidity, potential for enhanced hydrophobic interactions. |

| Benzoxazine Analogues | Cyclization involving the aniline nitrogen and an ortho-hydroxyl group | Introduction of a hydrogen bond donor/acceptor, alteration of electronic distribution. |

| Indole (B1671886) Analogues | Formation of an indole ring from a suitably functionalized precursor | Creation of a planar, aromatic system, potential for π-stacking interactions. |

This table is generated based on established principles of medicinal chemistry and does not represent experimental data for the specific named compound.

Introduction of Bioisosteric Groups

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of a functional group with another that retains similar physical and chemical properties, leading to comparable biological activity. This strategy is employed to modulate potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. In the context of this compound, bioisosteric modifications can be applied to the morpholine ring, the aniline core, and the methyl group.

The morpholine ring is a common motif in medicinal chemistry, often contributing to aqueous solubility and acting as a hydrogen bond acceptor. However, it can also be a site of metabolic liability. Bioisosteric replacement of the morpholine ring can aim to improve metabolic stability or fine-tune the molecule's interaction with its target.

| Original Group | Bioisosteric Replacement | Rationale and Potential Impact |

| Morpholine | Thiomorpholine | The sulfur atom is larger and more lipophilic than oxygen, potentially altering binding interactions and lipophilicity. |

| Morpholine | Piperazine | Introduces a second basic nitrogen, which can be a site for further functionalization and can significantly impact pKa and solubility. |

| Morpholine | Azetidine or Oxetane | Smaller, more rigid rings that can explore different regions of the binding pocket and may improve metabolic stability. |

| Aniline | Pyridine (B92270) or Pyrimidine | Replacement of the phenyl ring with a heteroaromatic ring can introduce hydrogen bond acceptors, modulate pKa, and alter metabolic pathways. |

| Methyl Group | Halogen (e.g., Cl, F) | Can alter electronic properties and lipophilicity; a fluorine atom can also block metabolic oxidation. |

| Methyl Group | Trifluoromethyl (CF3) | A strong electron-withdrawing group that can significantly alter the pKa of the aniline nitrogen and increase lipophilicity. |

This table is generated based on established principles of medicinal chemistry and does not represent experimental data for the specific named compound.

The substitution of the aniline ring with other aromatic or heteroaromatic systems can profoundly affect the molecule's electronic properties and its ability to participate in key interactions such as hydrogen bonding and π-stacking.

Proline Analogue Design Principles

While this compound is not a peptide, the principles of proline analogue design can be conceptually applied to introduce conformational constraints. Proline and its analogues are powerful tools for restricting the conformational freedom of peptide backbones. In a similar vein, incorporating proline-like fragments into non-peptidic scaffolds can enforce specific spatial arrangements of functional groups.

One hypothetical approach could involve replacing the morpholine-4-carbonyl moiety with a structure that incorporates a proline or a proline mimetic. This would create a rigid linkage between the aniline core and the appended cyclic system, influencing the orientation of substituents.

Conformational Rigidity: The inherent rigidity of the pyrrolidine (B122466) ring of proline would restrict the rotation around the bond connecting it to the aniline ring. This can lock the molecule into a more defined three-dimensional shape.

Introduction of Chiral Centers: The use of proline analogues would introduce chirality, which could lead to stereoselective interactions with a chiral biological target.

| Proline Analogue Feature | Application to the Scaffold | Expected Outcome |

| Pyrrolidine Ring | Replacement of the morpholine moiety | Introduction of a rigid, five-membered ring system, restricting conformational flexibility. |

| Substituted Prolines | Use of 4-fluoro- (B1141089) or 4-hydroxyproline (B1632879) analogues | Modulation of electronic properties and introduction of new hydrogen bonding capabilities. |

| Bicyclic Proline Mimetics | Incorporation of a bicyclic system | Further restriction of conformational space, leading to highly constrained analogues. |

This table is generated based on established principles of medicinal chemistry and does not represent experimental data for the specific named compound.

Carbamate (B1207046) and N-Oxide Analogues as Structural Modifiers

The introduction of carbamate and N-oxide functionalities can serve as a valuable tool for modifying the physicochemical and pharmacological properties of this compound analogues.

Carbamate Analogues:

A carbamate group could be introduced by modifying the aniline nitrogen. This would transform the basic amine into a neutral, planar carbamate functional group. Carbamates are often used as bioisosteres for amides and can act as hydrogen bond donors and acceptors.

Electronic Effects: The introduction of an alkoxycarbonyl group on the aniline nitrogen would decrease its basicity and alter the electronic nature of the aromatic ring.

Hydrogen Bonding: The carbamate NH can act as a hydrogen bond donor, and the carbonyl oxygen as a hydrogen bond acceptor, potentially forming new interactions with a biological target.

Metabolic Stability: Carbamates can exhibit different metabolic stability profiles compared to the parent amine.

N-Oxide Analogues:

N-oxidation of the morpholine nitrogen would result in an N-oxide analogue. This modification can have a profound impact on the molecule's properties.

Increased Polarity and Solubility: The N-oxide group is highly polar and can significantly increase the aqueous solubility of a compound.

Modulation of Basicity: N-oxidation reduces the basicity of the nitrogen atom.

Altered Biological Activity: The N-oxide can act as a hydrogen bond acceptor and may have a different steric and electronic profile compared to the parent amine, potentially leading to altered biological activity. In some cases, N-oxides can also serve as prodrugs, being reduced back to the parent amine in vivo.

| Analogue Type | Modification | Key Property Changes |

| Carbamate Analogue | Conversion of the aniline NH2 to NHCOOR | Decreased basicity, introduction of H-bond donor/acceptor, altered planarity. |

| N-Oxide Analogue | Oxidation of the morpholine nitrogen | Increased polarity and solubility, reduced basicity, potential for altered binding. |

This table is generated based on established principles of medicinal chemistry and does not represent experimental data for the specific named compound.

Theoretical SAR Analysis and Predictive Modeling

Theoretical SAR analysis and predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) models, are indispensable tools in modern drug discovery. For a series of this compound analogues, these computational methods can provide valuable insights into the relationship between molecular structure and biological activity, guiding the synthesis of more potent and selective compounds.

A typical QSAR study would involve the calculation of a wide range of molecular descriptors for a set of analogues with known biological activities. These descriptors can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and frontier orbital energies (HOMO and LUMO). They are crucial for understanding electrostatic and covalent interactions.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and various shape indices. They are important for assessing the fit of a molecule into a binding site.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP), which quantifies the lipophilicity of a molecule. Lipophilicity is critical for membrane permeability and binding to hydrophobic pockets.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about connectivity and branching.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

For the this compound scaffold, a QSAR model could reveal, for example, that:

The biological activity is positively correlated with the lipophilicity of substituents on the aniline ring, suggesting a hydrophobic binding pocket.

A negative correlation with the volume of the substituent at the 2-position of the aniline ring might indicate steric hindrance.

The model might highlight the importance of a hydrogen bond acceptor at a specific position, guiding the introduction of suitable functional groups.

Predictive modeling can also be used to virtually screen a library of yet-to-be-synthesized analogues, prioritizing those with the highest predicted activity. This in silico screening can significantly reduce the time and resources required for lead optimization.

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Electronic | Partial atomic charges, Dipole moment | Governs electrostatic interactions and hydrogen bonding potential. |

| Steric | Molecular volume, Surface area | Determines the fit within the target's binding site. |

| Hydrophobic | LogP, Polar surface area (PSA) | Influences membrane permeability and hydrophobic interactions with the target. |

This table is generated based on established principles of medicinal chemistry and does not represent experimental data for the specific named compound.

Biological Target Identification and Mechanism of Action Moa Elucidation

Methodologies for Biological Target Identification

The identification of a drug's target can be approached through several complementary strategies, broadly categorized as direct biochemical methods, genetic interaction approaches, and computational inference. nih.gov Often, a combination of these methods is necessary to fully characterize the on-target and off-target effects of a small molecule. nih.gov

Direct biochemical methods are centered on the physical interaction between a small molecule and its protein target. nih.gov Affinity chromatography is a classic and widely used technique in this category. nih.govacs.org This method involves immobilizing the small molecule of interest onto a solid support to create an "affinity matrix." acs.orgdrughunter.com A cellular lysate is then passed over this matrix, and proteins that bind to the immobilized compound are captured. nih.gov After washing away non-specific binders, the target proteins can be eluted and identified, often using mass spectrometry. nih.govrsc.org

Another powerful technique is activity-based protein profiling (ABPP), which utilizes reactive chemical probes to covalently label the active sites of specific enzyme families. acs.org This approach provides a direct readout of the functional state of enzymes in complex biological systems.

Genetic approaches leverage the power of genetic manipulation to identify drug targets. nih.gov These methods are based on the principle that a change in a gene's function can alter the cell's response to a drug. For instance, creating a collection of cells with different gene knockouts and screening them for resistance or hypersensitivity to a compound can pinpoint the gene product that the compound targets. editco.bio

RNA interference (RNAi) is a powerful tool in this context, where libraries of small interfering RNAs (siRNAs) can be used to systematically silence genes and observe the resulting phenotypic changes in the presence of a small molecule. nih.gov This can reveal genes that are essential for the compound's activity. nih.gov

Computational methods play an increasingly important role in predicting potential drug targets. nih.govnih.gov These approaches often rely on the principle that compounds with similar chemical structures or properties may bind to similar targets. nih.gov By comparing the structure of a new compound to databases of known ligands, potential targets can be inferred.

Kinome profiling is a specialized application of these approaches that focuses on the kinase family of enzymes. Large-scale screening of a compound against a panel of hundreds of kinases can reveal its selectivity profile. nih.gov This experimental data can then be used in computational models to predict the activity of other compounds and to understand the structural determinants of kinase-inhibitor interactions. nih.govacs.org These computational pipelines can integrate multi-omics data and use machine learning algorithms to identify key kinases in disease pathways, thereby nominating them as potential drug targets. columbia.edu

Future Directions and Research Perspectives

Development of Novel Synthetic Routes for 2-Methyl-3-(morpholine-4-carbonyl)aniline and its Derivatives

The advancement of therapeutic agents is intrinsically linked to the efficiency and versatility of their chemical synthesis. For this compound, future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic methodologies.

Current synthetic approaches often rely on traditional amidation reactions between an aniline (B41778) derivative and a morpholine (B109124) carbonyl chloride. e3s-conferences.org Future strategies may explore innovative catalytic systems to streamline these processes. For instance, the use of cooperative catalysis, combining Lewis acids and Brønsted bases, could facilitate the late-stage functionalization of the amide N-H bond under neutral conditions, allowing for the introduction of diverse functional groups. nih.gov

Furthermore, developing one-pot tandem reactions could significantly improve efficiency. A potential route could involve an initial hydroamination followed by an asymmetric transfer hydrogenation to produce chiral morpholine derivatives with high enantioselectivity. organic-chemistry.org Researchers are also exploring greener alternatives to traditional methods, such as biocatalysis, which utilizes enzymes for direct condensation of carboxylic acids and amines, reducing the need for hazardous reagents. researchgate.net The development of novel protocols, like those using inexpensive reagents such as ethylene (B1197577) sulfate (B86663) for the conversion of 1,2-amino alcohols to morpholines, represents another promising avenue for scalable synthesis. organic-chemistry.org

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Challenges |

|---|---|---|

| Cooperative Catalysis | High functional group tolerance, mild reaction conditions. | Catalyst cost and recovery. |

| Tandem Reactions | Increased efficiency, reduced waste. | Optimization of multiple reaction steps in one pot. |

| Biocatalysis | Environmentally friendly, high selectivity. | Enzyme stability and substrate scope. |

| Flow Chemistry | Scalability, improved safety and control. | Initial setup cost and specialized equipment. |

Advanced Computational Approaches for Rational Design and Optimization

Computational methods are indispensable tools in modern drug discovery for the rational design and optimization of lead compounds. patsnap.comgoogle.com For this compound, these approaches can predict its interactions with biological targets, optimize its pharmacokinetic properties, and guide the design of more potent and selective derivatives. nih.gov

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding orientation of the compound within the active site of a target protein. patsnap.com This is followed by molecular dynamics (MD) simulations, which provide insights into the stability of the drug-target complex over time under physiological conditions. patsnap.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts. nih.gov

De Novo Design: When a target's three-dimensional structure is known, de novo design algorithms can build novel molecular structures from scratch that are predicted to have high binding affinity and desired pharmacological properties. nih.govnih.gov

Virtual Screening: Large chemical libraries can be computationally screened to identify molecules with similar properties to this compound or those that are likely to bind to a specific target, accelerating the discovery of new leads. patsnap.comnih.gov

Table 2: Application of Computational Methods

| Computational Method | Objective | Predicted Outcome |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity to a target protein. | Identification of key interacting residues. |

| Molecular Dynamics | Assess the stability of the ligand-protein complex. | Understanding of conformational changes upon binding. |

| QSAR | Correlate chemical structure with biological activity. | Predictive model for the activity of new analogs. |

Integration of Multi-Omics Data for Comprehensive Mechanism of Action Elucidation

Understanding the precise mechanism of action of a compound is crucial for its development as a therapeutic agent. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the biological changes induced by this compound. oxfordglobal.comnashbio.com

By treating cell lines or animal models with the compound and analyzing the subsequent changes across these different "omics" layers, researchers can construct a comprehensive picture of its effects. nih.gov For example, transcriptomic analysis (e.g., RNA-seq) can reveal which genes are up- or down-regulated, while proteomics can identify changes in protein expression and post-translational modifications. nih.gov Metabolomics can then shed light on alterations in metabolic pathways. nashbio.com

This systems-level approach helps in identifying not only the primary target but also off-target effects and downstream signaling pathways. oxfordglobal.com The use of single-cell multi-omics can further dissect the compound's effects on heterogeneous cell populations, which is particularly relevant in complex diseases like cancer. nih.gov Integrating these vast datasets requires sophisticated bioinformatics tools and can ultimately lead to the discovery of novel biomarkers for predicting patient response. nashbio.compharmalex.com

Exploration of New Pharmacological Spaces through Analog Discovery

Systematic structural modification of a lead compound is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. The exploration of new pharmacological spaces for this compound will involve the synthesis and evaluation of a diverse library of analogs.

Key areas for modification could include:

Substitution on the Aniline Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring can modulate electronic properties and steric interactions with the target, potentially enhancing binding affinity.

Modification of the Morpholine Ring: The morpholine moiety can be replaced with other heterocyclic systems (e.g., thiomorpholine, piperidine, piperazine) to explore different spatial arrangements and hydrogen bonding capabilities. sigmaaldrich.combldpharm.com

Amide Bond Bioisosteres: Replacing the amide bond with bioisosteres such as 1,2,3-triazoles or oxadiazoles (B1248032) can alter the molecule's metabolic stability, polarity, and hydrogen bonding pattern, potentially leading to improved drug-like properties. nih.gov

The systematic generation of such analogs, guided by computational predictions, will be essential to map the structure-activity relationship (SAR) and discover derivatives with novel or improved pharmacological profiles. e3s-conferences.org

Application of Artificial Intelligence and Machine Learning in Compound Optimization and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast and complex datasets to make predictions and generate novel insights. mednexus.orgdrughunter.com For this compound, AI/ML can be applied across the entire discovery and optimization pipeline. researchgate.net

Predictive Modeling: ML algorithms can be trained on existing chemical and biological data to build models that predict various properties of new analogs, including bioactivity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties based on a set of desired criteria, moving beyond simple modifications of the parent scaffold. researchgate.net

Synthesis Planning: AI tools can assist chemists by proposing efficient synthetic routes for novel derivatives, saving time and resources in the laboratory. researchgate.net

The integration of AI/ML with high-throughput screening data and multi-omics analyses will create a powerful feedback loop, where experimental results are used to refine predictive models, leading to a more rapid and efficient cycle of design, synthesis, and testing. drughunter.comnih.gov This data-driven approach holds the promise of significantly accelerating the journey of promising compounds like this compound from initial discovery to potential clinical candidates. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-Methyl-3-(morpholine-4-carbonyl)aniline, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves a multi-step process starting with functionalized aniline derivatives. For example:

Acylation : React 3-amino-2-methylaniline with morpholine-4-carbonyl chloride under controlled conditions (0–5°C, inert atmosphere) to minimize side reactions. Use triethylamine as a base to neutralize HCl byproducts .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Yield optimization (70–85%) requires stoichiometric control of reagents and slow addition of acylating agents .

- Key Parameters : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1). Adjust solvent polarity and temperature to suppress competing N-oxidation or dimerization .

Q. How does the morpholine-4-carbonyl group influence the compound’s solubility and stability under varying pH conditions?

- Methodological Answer :

- Solubility : The morpholine-4-carbonyl group enhances aqueous solubility due to hydrogen-bonding capacity. In polar solvents (e.g., DMSO, methanol), solubility exceeds 50 mg/mL. For pH-dependent studies:

- Acidic conditions (pH < 3) : Protonation of the aniline NH2 group reduces solubility (<10 mg/mL).

- Neutral to basic conditions (pH 7–9) : Deprotonation increases solubility (>30 mg/mL) .

- Stability : Stability assays (HPLC, 25°C) show degradation <5% over 72 hours in neutral buffers. Avoid prolonged exposure to strong acids/bases to prevent morpholine ring cleavage .

Advanced Research Questions

Q. What analytical techniques are recommended for resolving contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

- Methodological Answer :

- NMR Contradictions : Use 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example:

- 13C NMR : The morpholine carbonyl resonates at ~170 ppm, while aromatic carbons appear at 110–150 ppm. HMBC correlations confirm connectivity between the aniline NH2 and C-3 .

- IR Discrepancies : Compare experimental peaks (e.g., C=O stretch at 1650–1680 cm⁻¹) with DFT-calculated spectra (B3LYP/6-311+G(d,p)) to validate assignments .

- Validation : Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C12H15N2O2) and rule out impurities .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the interaction of this compound with biological targets, and what validation experiments are required?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic regions (e.g., morpholine carbonyl as a hydrogen-bond acceptor).

- Docking Studies : Use AutoDock Vina to predict binding affinity with kinase targets (e.g., EGFR). Prioritize poses with ΔG < -7 kcal/mol .

- Validation :

In vitro assays : Measure IC50 in enzyme inhibition assays (e.g., kinase activity).

SAR Analysis : Compare with analogs (e.g., 2-Methoxy-5-(morpholine-4-carbonyl)aniline) to validate computational predictions .

Q. What strategies mitigate competing side reactions during the acylation of the aniline moiety with morpholine-4-carbonyl chloride?

- Methodological Answer :

- Side Reactions : Competing N,N-diacylation or ring chlorination.

- Mitigation Strategies :

Low Temperature : Maintain reaction at 0–5°C to slow down diacylation.

Stoichiometry : Use 1.1 equivalents of acyl chloride to limit excess reagent.

Catalysts : Add catalytic DMAP (0.1 eq) to enhance regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.